molecular formula C16H15N3O B4477318 3-[(4-methylbenzyl)amino]quinoxalin-2(1H)-one

3-[(4-methylbenzyl)amino]quinoxalin-2(1H)-one

Cat. No.: B4477318
M. Wt: 265.31 g/mol
InChI Key: RNTPZQNCLBUQJX-UHFFFAOYSA-N
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Description

3-[(4-methylbenzyl)amino]quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxalinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylbenzyl)amino]quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one at the C-3 position. One common method is the transition metal-free C-3 functionalization, which has emerged as a sustainable protocol. This method involves the construction of C–C, C–N, C–P, C–S, and C–O bonds via C–H functionalization . Another approach is the regioselective C-3-alkylation using Katritzky salts as alkylating agents in the presence of eosin-y as a photoredox catalyst and DIPEA as a base at room temperature .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous-flow photoredox catalysis, which enables efficient and environmentally benign synthesis. This method allows for shorter reaction times and higher yields compared to traditional batch systems .

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylbenzyl)amino]quinoxalin-2(1H)-one undergoes various types of reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include ammonium persulfate for oxidation, and various alkylating agents for substitution reactions. Conditions often involve the use of visible light and electrochemical catalysis .

Major Products

The major products formed from these reactions include C-3 functionalized quinoxalin-2(1H)-ones, which exhibit significant bioactive properties such as antiviral, antidiabetic, antimicrobial, antibacterial, anticancer, anti-inflammatory, and protein kinase inhibitory activities .

Scientific Research Applications

3-[(4-methylbenzyl)amino]quinoxalin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-methylbenzyl)amino]quinoxalin-2(1H)-one involves the functionalization of the C-3 position of quinoxalin-2(1H)-oneThe molecular targets and pathways involved include protein kinases and other enzymes that play a role in disease progression .

Comparison with Similar Compounds

Similar Compounds

    Quinoxalin-2(1H)-one: The parent compound, which lacks the 4-methylbenzylamino group.

    3-methylquinoxalin-2(1H)-one: A derivative with a methyl group at the C-3 position.

    Styrylquinoxalin-2(1H)-ones: Compounds with a styryl group at the C-3 position.

Uniqueness

3-[(4-methylbenzyl)amino]quinoxalin-2(1H)-one is unique due to its specific functionalization at the C-3 position, which imparts distinct biological activities and chemical properties. This compound exhibits a broader range of bioactive properties compared to its analogs, making it a valuable target for medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

3-[(4-methylphenyl)methylamino]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-6-8-12(9-7-11)10-17-15-16(20)19-14-5-3-2-4-13(14)18-15/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTPZQNCLBUQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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